molecular formula C16H24O3 B253184 3,5-Ditert-butyl-4-methoxybenzoic acid

3,5-Ditert-butyl-4-methoxybenzoic acid

Cat. No.: B253184
M. Wt: 264.36 g/mol
InChI Key: XLICOLVSHXFUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Ditert-butyl-4-methoxybenzoic acid is a high-value benzoic acid derivative designed for research applications. Its molecular structure, featuring sterically hindered tert-butyl groups and a methoxy substituent, is of significant interest in materials science, particularly in the development of advanced antioxidants and stabilizers for polymers . Researchers utilize this compound and its ester derivatives to inhibit the thermal oxidation degradation of polypropylene (PP) and other polymers, thereby extending material lifespan by interrupting free-radical propagation cycles . The compound serves as a key synthetic intermediate for producing esters with enhanced compatibility and reduced migration in polymer matrices, leading to superior long-term stabilization performance . Beyond polymer chemistry, its structural motifs are investigated in metabolic and toxicological studies related to tert-butyl phenolic antioxidants . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3,5-ditert-butyl-4-methoxybenzoic acid

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H,17,18)

InChI Key

XLICOLVSHXFUJG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3,5-di-tert-butyl-4-methoxybenzoic acid with similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Properties
3,5-Di-tert-butyl-4-methoxybenzoic acid 3,5-(t-Bu), 4-OCH3 280.38* High lipophilicity, steric hindrance
3,5-Di-tert-butyl-4-hydroxybenzoic acid 3,5-(t-Bu), 4-OH 266.34 Enhanced antioxidant activity due to –OH
3,5-Dihydroxy-4-methoxybenzoic acid 3,5-OH, 4-OCH3 184.15 Polar, COMT enzyme inhibition
Butylated hydroxytoluene (BHT) 3,5-(t-Bu), 4-CH3 220.35 Lipid-soluble antioxidant
4-Butoxy-3,5-dichlorobenzoic acid 4-O(CH2)3CH3, 3,5-Cl 261.02 Chlorinated intermediate

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity: The tert-butyl groups in 3,5-di-tert-butyl-4-methoxybenzoic acid significantly increase lipophilicity compared to hydroxylated (3,5-dihydroxy-4-methoxybenzoic acid) or chlorinated (4-butoxy-3,5-dichlorobenzoic acid) analogues.
  • Electronic Effects : The electron-donating methoxy group (4-OCH3) deactivates the ring less than electron-withdrawing groups (e.g., –Cl), influencing acidity and interaction with biological targets .
Antioxidant Activity
  • The methoxy group in the target compound may reduce antioxidant efficacy compared to hydroxylated analogues but could improve stability under oxidative conditions.
  • BHT : A benchmark synthetic antioxidant with 82% DPPH scavenging at 100 µM; its methyl group provides less steric protection than tert-butyl substituents .
Enzyme Inhibition
  • 3,5-Dihydroxy-4-methoxybenzoic acid: Inhibits catechol-O-methyltransferase (COMT) noncompetitively (IC50 ~1 µM), with the hydroxyl groups critical for binding .

Preparation Methods

Table 1: Optimization of Esterification Parameters (Adapted from CN106349066A)

ParameterRange TestedOptimal ValueImpact on Yield/Purity
Molar Ratio (Acid:Methanol)1:2 – 1:151:10Higher ratios reduce side products
Catalyst Loading2–15 wt%5 wt% (NaOMe)Excessive catalyst degrades product
Reaction Time8–14 h12 hShorter times yield incomplete conversion
Temperature60–80°C70°CHigher temps accelerate esterification

Methoxylation Strategies for 3,5-Di-tert-butyl-4-methoxybenzoic Acid

While the provided patents focus on hydroxylated derivatives, the target methoxy compound necessitates methylation of the phenolic -OH group. Proposed routes include:

Direct Methylation of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

  • Reagents : Methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g., K₂CO₃).

  • Mechanism : Nucleophilic substitution (SN2) at the phenolic oxygen.

  • Challenges : Steric hindrance from tert-butyl groups may reduce reaction efficiency, necessitating prolonged reaction times or elevated temperatures.

Protection-Deprotection Approach

  • Step 1 : Protect the carboxylic acid group as its methyl ester using methods from CN106349066A.

  • Step 2 : Methylate the phenolic -OH under standard conditions.

  • Step 3 : Hydrolyze the ester back to the carboxylic acid using aqueous NaOH or HCl.
    This route circumvents interference between the carboxylic acid and methylating agents.

The cited patents employ rigorous analytical techniques to confirm product identity:

  • Melting Point : 160.9–165.2°C for methyl ester; comparable values expected for the methoxy acid.

  • Spectroscopy :

    • IR : Absence of O-H stretch (~3577 cm⁻¹) and presence of C-O-C (methoxy, ~1250 cm⁻¹).

    • ¹H NMR : Methoxy singlet at δ 3.8–3.9 ppm; aromatic protons at δ 7.8–7.9 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 265.1850 [M+H]⁺ for the ester.

Industrial Scalability and Environmental Impact

Both patents emphasize green chemistry principles:

  • Solvent Selection : Methanol serves as a solvent and reactant, minimizing waste.

  • Catalyst Recovery : Sodium methoxide and p-toluenesulfonic acid are cost-effective and recyclable.

  • Yield Efficiency : Batch processes achieve >80% yield, reducing raw material costs .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,5-Di-tert-butyl-4-methoxybenzoic acid in laboratory settings?

  • Methodological Answer : Proper handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and EN 166-compliant safety goggles. Avoid inhalation of dust by working in a fume hood with adequate ventilation. Storage should be in inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation. For spills, use non-combustible absorbents and avoid water to prevent dispersion .

Q. How can researchers confirm the purity and structural integrity of synthesized 3,5-Di-tert-butyl-4-methoxybenzoic acid?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% by area normalization).
  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.2–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical [M–H]^-: 291.17 g/mol) .

Q. What are the key considerations for designing a scalable synthesis route for this compound?

  • Methodological Answer : Optimize tert-butyl group introduction via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl3_3) under anhydrous conditions. Monitor reaction progress with TLC (hexane/ethyl acetate, 3:1). Post-synthesis, recrystallize from ethanol/water (4:1) to remove unreacted intermediates .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the antioxidant activity of 3,5-Di-tert-butyl-4-methoxybenzoic acid in polymer stabilization?

  • Methodological Answer : The tert-butyl groups enhance radical-scavenging efficiency by stabilizing phenoxyl radicals via steric hindrance, preventing dimerization. Use electron paramagnetic resonance (EPR) to measure radical quenching kinetics in polyethylene matrices. Compare with less sterically hindered analogs (e.g., 4-hydroxybenzoic acid) to isolate steric contributions .

Q. What computational approaches are suitable for modeling the structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate HOMO-LUMO gaps and bond dissociation energies (BDEs) for the phenolic O–H bond, correlating with antioxidant efficacy. QSAR models can integrate descriptors like logP and molar refractivity. Validate predictions with in vitro assays (e.g., DPPH radical scavenging) .

Q. How can regioselective functionalization of the benzoic acid core be achieved while preserving tert-butyl and methoxy groups?

  • Methodological Answer : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at –78°C to introduce electrophiles at the 2-position. Protect the carboxylic acid as a methyl ester during reaction, then hydrolyze with NaOH/MeOH (1:4 v/v). Monitor regioselectivity via 13C^{13}C NMR .

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